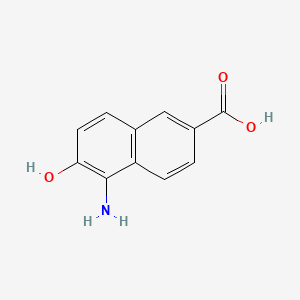

5-amino-6-hydroxy-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-10-8-3-1-7(11(14)15)5-6(8)2-4-9(10)13/h1-5,13H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHFJUOUZWANGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723616 | |

| Record name | 5-Amino-6-hydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103906-12-3 | |

| Record name | 5-Amino-6-hydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Amino 6 Hydroxy 2 Naphthoic Acid

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the key functional moieties within the 5-amino-6-hydroxy-2-naphthoic acid molecule: the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups, as well as the naphthalene (B1677914) ring system.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm its structure. Due to the presence of both acidic (carboxylic acid, phenol) and basic (amino) groups, the compound likely exists as a zwitterion in the solid state, which influences its vibrational frequencies.

The spectrum exhibits very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. specac.com Superimposed on this broad band, the N-H stretching vibrations of the primary amine group are expected to appear around 3300-3500 cm⁻¹. instanano.com The aromatic C-H stretching vibrations of the naphthalene ring typically manifest just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹). vscht.cz

The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong, prominent band, anticipated in the region of 1680-1769 cm⁻¹. specac.com The presence of intramolecular hydrogen bonding may shift this peak. The asymmetric and symmetric stretching of the deprotonated carboxylate function (COO⁻) in zwitterionic amino acids are also key indicators. researchgate.net Aromatic C=C stretching vibrations from the naphthalene ring appear in the 1500-1600 cm⁻¹ range. vscht.cz

Bending vibrations for the N-H group of the primary amine are expected around 1600 cm⁻¹. The in-plane bending for the O-H group and C-O stretching of the phenolic hydroxyl and carboxylic acid are found in the 1200-1440 cm⁻¹ region. specac.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| N-H (Primary Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3050 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1769 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |

| N-H (Primary Amine) | Bending | ~1600 | Medium |

| C-O / O-H | Stretching / Bending | 1200 - 1440 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would be dominated by signals from the aromatic naphthalene core. The aromatic C-H stretching vibrations are expected to produce a strong band around 3068 cm⁻¹. bmrb.io

The C=C stretching vibrations of the naphthalene ring system are typically strong and sharp in the Raman spectrum, appearing in the 1550-1700 cm⁻¹ range. spectroscopyonline.com Unlike in FT-IR, the C=O stretch of the carboxylic acid is generally a weaker band in Raman spectra. The spectrum would also feature various in-plane and out-of-plane bending and ring deformation modes at lower frequencies, which are characteristic of the substituted naphthalene skeleton. soton.ac.uk Bands related to the amino and hydroxyl groups are generally weak in Raman spectroscopy but can provide useful structural information. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretching | ~3068 | Strong |

| C=C (Aromatic) | Ring Stretching | 1550 - 1700 | Strong, Sharp |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1330 - 1440 | Medium |

| Naphthalene Ring | Breathing/Deformation | 700 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and substitution pattern of the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms. For this compound, the aromatic region of the spectrum is particularly informative. The naphthalene ring has four protons (H1, H3, H4, H7, H8). Their chemical shifts are influenced by the electronic effects of the three substituents.

The -OH and -NH₂ groups are strong electron-donating groups, which typically shift ortho and para protons upfield (to lower ppm values). The -COOH group is an electron-withdrawing group, which shifts nearby protons downfield (to higher ppm values).

Based on data from similar substituted naphthoic acids, the aromatic protons are expected between 7.0 and 8.6 ppm. rsc.orgtandfonline.com The proton at position H1, being ortho to the carboxylic acid, is expected to be significantly downfield. The protons on the other ring (H7, H8) will be influenced by the amino and hydroxyl groups. The signals for the labile protons of the -OH, -NH₂, and -COOH groups may appear as broad singlets, and their positions can vary depending on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these peaks are often clearly visible. nih.govchemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H (Aromatic) | 7.0 - 8.6 | s, d, m | ~7-9 (ortho), ~1-3 (meta) |

| OH (Phenolic) | Variable (e.g., 9.0-10.0 in DMSO) | Broad s | N/A |

| NH₂ (Amine) | Variable (e.g., 4.0-5.0 in DMSO) | Broad s | N/A |

| COOH (Carboxylic) | Variable (e.g., >12.0 in DMSO) | Broad s | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 11 carbon atoms. The carbon of the carboxylic acid group (C=O) is typically the most downfield signal, appearing in the 165-185 ppm range. libretexts.org

The ten carbons of the naphthalene ring will appear in the aromatic region, generally between 105 and 150 ppm. oregonstate.edu The carbons directly attached to the electronegative oxygen of the hydroxyl group (C6) and the electron-withdrawing carboxylic acid group (C2) will be shifted downfield. Conversely, carbons ortho and para to the electron-donating -OH and -NH₂ groups will be shifted upfield. For instance, in 6-methoxy-2-naphthoic acid, the carbon bearing the methoxy (B1213986) group appears around 159 ppm, while the carbon bearing the carboxylic acid is near 127 ppm. rsc.org The quaternary carbons (C2, C4a, C5, C6, C8a) can be distinguished from the protonated carbons by their typically lower intensity.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| C-O (Phenolic) | 155 - 160 |

| C-N (Amine) | 140 - 150 |

| Aromatic C-H & C-C | 105 - 140 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would reveal the coupling between adjacent protons on the naphthalene rings (e.g., H7 with H8), helping to trace the connectivity within each aromatic spin system. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum (C1, C3, C4, C7, H8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the quaternary carbons. For example, the proton at H1 would show a correlation to the carboxylic carbon (C=O) and the quaternary carbon C8a. The proton at H7 would show correlations to the C5 and C8a carbons, confirming the substitution pattern.

Together, these 2D NMR techniques provide a complete and detailed map of the molecular structure, confirming the placement of the amino, hydroxyl, and carboxylic acid groups on the naphthalene scaffold. science.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

| Related Compound | Solvent | Absorption Maxima (λmax) |

| 2-hydroxy-3-naphthoic acid | Dioxane | Higher wavelength maximum |

| 2-hydroxy-6-naphthoic acid | Dioxane | Lower wavelength maximum than 2:1-isomer |

| 1-hydroxy-2-naphthoic acid | Dioxane | Not specified |

This table is illustrative and based on data for related hydroxynaphthoic acids to infer the expected spectroscopic behavior of this compound.

Fluorescence Spectroscopy and Luminescent Properties

The fluorescence properties of naphthoic acid derivatives are of significant interest for applications such as fluorescent probes. nih.gov The emission characteristics are highly dependent on the molecular structure, solvent polarity, and the presence of specific functional groups that can lead to phenomena like excited state intramolecular proton transfer (ESIPT). For instance, the introduction of a nitro group to 1-hydroxy-2-naphthoic acid has been shown to significantly alter its photophysical properties. bohrium.com While direct fluorescence data for this compound is not detailed in the provided results, studies on related compounds demonstrate that the naphthalene core provides a platform for strong luminescence. researchgate.netresearchgate.net The presence of both amino and hydroxyl groups suggests the potential for complex photophysical behavior, including the possibility of multiple emission bands corresponding to different excited-state species. The solid-state fluorescence of hydroxynaphthene-based compounds has been shown to be influenced by stacking interactions in the crystal lattice. researchgate.net

| Compound System | Key Feature | Observed Property |

| Hydroxynaphthene derivatives | Stacking interactions | Influences solid-state fluorescence maxima researchgate.net |

| 1-Naphthoic acid in polymer matrices | Host-guest interactions | Exhibits room temperature phosphorescence (RTP) researchgate.net |

| 2-Naphthoic acid derivatives | Functionalization | Can be developed into highly potent fluorescent molecular probes nih.gov |

This table summarizes findings on related naphthoic acid systems to provide context for the potential luminescent properties of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the purity of synthesized organic compounds. For 6-hydroxy-2-naphthoic acid, a related compound, GC-MS data is available, showing a prominent molecular ion peak that confirms its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which is crucial for determining the elemental composition of a molecule. For example, HRMS data has been reported for derivatives of 4-hydroxy-6-methoxy-2-naphthoic acid, confirming their composition with high accuracy. psu.edu For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular formula, C11H9NO3. Fragmentation patterns observed in the mass spectrum would provide further structural information, helping to confirm the connectivity of the amino, hydroxyl, and carboxylic acid groups on the naphthalene core.

| Compound/Derivative | Ionization Method | m/z Value | Significance |

| 6-Hydroxy-2-naphthoic acid | EI | 188 | Molecular Ion Peak nih.gov |

| 4-Hydroxy-6-methoxy-2-naphthoic acid derivative | EI | 232.0729 | High-Resolution Mass psu.edu |

This table presents mass spectrometry data for related compounds, illustrating the type of data expected for this compound.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Connectivity

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. While the crystal structure of this compound itself is not described in the provided search results, extensive crystallographic studies have been conducted on related hydroxynaphthoic acids and their co-crystals. tandfonline.comrsc.orgacs.org These studies reveal that the naphthalene core is typically planar. In a co-crystal of 5-fluorouracil (B62378) with 6-hydroxy-2-naphthoic acid, the molecular packing and intermolecular interactions were investigated in detail. acs.org Similarly, the crystal structure of methyl 6-dimethylamino-4-hydroxy-2-naphthoate shows that the molecule is almost planar. nih.gov For this compound, X-ray diffraction would confirm the connectivity of the substituents and determine the torsion angles between the carboxylic acid group and the naphthalene ring, as well as the planarity of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing

| Compound System | Dominant Intermolecular Interactions | Resulting Supramolecular Structure |

| 2-Hydroxy-3-naphthoic acid with N-heterocycles | N-H···O, O-H···N, C-H···π, π···π stacking | 2-D and 3-D supramolecular networks rsc.org |

| Methyl 6-dimethylamino-4-hydroxy-2-naphthoate | O-H···O hydrogen bonds | One-dimensional infinite chains nih.gov |

| 5-Fluorouracil with 6-hydroxy-2-naphthoic acid | Not specified in detail | Co-crystal formation acs.org |

This table highlights the types of intermolecular interactions and resulting crystal packing observed in related naphthoic acid derivatives.

Investigation of Polymorphism and Crystallographic Variations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for chemical compounds, particularly in the pharmaceutical and materials science fields. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. The characterization of these forms is crucial for understanding and controlling the compound's behavior.

Similarly, the determination of a compound's crystal structure through techniques like single-crystal X-ray diffraction provides definitive information about the arrangement of atoms and molecules in the solid state. This includes details on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.

However, for this compound, there is a notable absence of published research on its polymorphic forms or any resolved crystal structures. Searches of prominent crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any entries for this specific compound.

While research exists for structurally related compounds, such as 6-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, which have been subjects of crystallographic studies, this information cannot be extrapolated to definitively describe the solid-state characteristics of this compound. The specific combination and positions of the amino, hydroxyl, and carboxylic acid functional groups on the naphthalene ring in the title compound would lead to unique hydrogen bonding patterns and crystal packing, making direct comparisons with its isomers or analogues speculative.

The lack of data in this area presents an opportunity for future research. A thorough investigation into the crystallization of this compound from various solvents and under different conditions could reveal the existence of polymorphs or solvates. Subsequent characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be essential to elucidate its solid-state diversity. Such studies would provide valuable insights into the structure-property relationships of this compound.

Chemical Reactivity and Derivatization Strategies for 5 Amino 6 Hydroxy 2 Naphthoic Acid

Reactivity of the Amino Group

The amino group at the 5-position of the naphthalene (B1677914) ring is a primary aromatic amine, and as such, it exhibits typical nucleophilic character, readily participating in reactions with a range of electrophiles.

The amino group of 5-amino-6-hydroxy-2-naphthoic acid can be readily acylated by reacting with acylating agents such as acid anhydrides or acyl chlorides. This reaction results in the formation of an amide linkage. For instance, treatment with acetic anhydride (B1165640) in a suitable solvent is expected to yield the corresponding 5-acetamido-6-hydroxy-2-naphthoic acid. The reaction generally proceeds under mild conditions, and a base may be added to neutralize the acid byproduct. mdpi.commdpi.com

While specific studies on the acylation of this compound are not widely documented, the acylation of similar aminonaphthol derivatives is a common transformation. For example, the acetylation of aminophenols is a well-established procedure. researchgate.net Microwave-assisted Friedel-Crafts acylation has been employed in the synthesis of related amino-substituted naphthoic esters, highlighting the utility of acylation in modifying such structures. researchgate.net

Table 1: Representative Acylation Reaction

| Acylating Agent | Expected Product | Reaction Conditions (General) |

| Acetic Anhydride | 5-Acetamido-6-hydroxy-2-naphthoic acid | Aqueous medium with NaHCO3 or catalyst/solvent-free at 60°C mdpi.comresearchgate.net |

| Benzoyl Chloride | 5-Benzamido-6-hydroxy-2-naphthoic acid | Presence of a base (e.g., pyridine) to scavenge HCl |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.gov

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most significant of these is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine, to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are often intensely colored and form the basis of many synthetic dyes. nih.gov

Given the structure of this compound, it can, in principle, act as both the diazo component (after diazotization of its amino group) and the coupling component (due to the activating hydroxyl group). When acting as a coupling component, the position of coupling will be directed by the existing substituents on the naphthalene ring. Studies on the closely related 5-amino-6-hydroxy-2-naphthalenesulphonic acid, a metabolite of certain azo dyes, indicate its formation from the reduction of an azo linkage, which supports the feasibility of these reactions. ascpt.org

Table 2: Diazotization and Azo Coupling of this compound

| Reaction | Reagents | Intermediate/Product | Significance |

| Diazotization | NaNO₂, HCl, 0-5°C | 6-Hydroxy-2-carboxy-naphthalene-5-diazonium chloride | Key intermediate for synthesis |

| Azo Coupling | Diazonium salt + Coupling Component (e.g., Phenol) | Azo dye | Formation of colored compounds |

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. jetir.orgchemsociety.org.ng The formation of Schiff bases is often catalyzed by acids or bases and may require heating.

For example, the reaction with benzaldehyde (B42025) would be expected to form a Schiff base where the nitrogen atom of the original amino group is double-bonded to the benzylic carbon. These imine derivatives are valuable in organic synthesis and have been investigated for their biological activities in other molecular contexts. science.govresearchgate.net

Table 3: Schiff Base Formation with Carbonyl Compounds

| Carbonyl Compound | Expected Product Structure | General Reaction Conditions |

| Benzaldehyde | Aromatic imine | Acid or base catalysis, often with reflux in a suitable solvent chemsociety.org.ng |

| Acetone | Aliphatic imine | Typically requires more forcing conditions than with aldehydes |

Reactivity of the Hydroxyl Group

The hydroxyl group at the 6-position is phenolic in nature, making it weakly acidic and a good nucleophile after deprotonation. It can participate in a variety of reactions to form esters and ethers.

The hydroxyl group of this compound can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. When reacting with a carboxylic acid, an acid catalyst such as sulfuric acid is typically required to facilitate the reaction (Fischer esterification). Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides can proceed under basic conditions. For instance, reacting the compound with acetic anhydride can lead to the acetylation of the hydroxyl group, forming an acetate (B1210297) ester. It is important to note that under these conditions, the amino group may also be acylated, leading to a di-acylated product. Selective acylation of the hydroxyl group would require protection of the amino group.

The synthesis of esters of isomeric hydroxy-naphthoic acids, such as 1-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, is well-documented and provides a basis for the expected reactivity of the target molecule. nih.govresearchgate.net

Table 4: Representative Esterification Reactions of the Hydroxyl Group

| Esterifying Agent | Expected Product | General Reaction Conditions |

| Acetic Anhydride | 5-Amino-6-acetoxy-2-naphthoic acid | Base catalysis (e.g., pyridine) or acid catalysis google.com |

| Methanol/H₂SO₄ | Methyl 5-amino-6-hydroxy-2-naphthoate | Acid catalysis with reflux (esterification of the carboxylic acid is also likely) |

The phenolic hydroxyl group can be converted into an ether through etherification reactions, most commonly via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the corresponding ether.

The choice of base and alkylating agent allows for the introduction of a wide variety of alkyl groups onto the oxygen atom. This transformation is fundamental in modifying the properties of phenolic compounds.

Table 5: Williamson Ether Synthesis for the Hydroxyl Group

| Alkylating Agent | Expected Product | General Reaction Conditions |

| Methyl Iodide | 5-Amino-6-methoxy-2-naphthoic acid | 1. Strong base (e.g., NaH) to form the alkoxide. 2. Addition of the alkyl halide. |

| Ethyl Bromide | 5-Amino-6-ethoxy-2-naphthoic acid | 1. Strong base (e.g., NaH) to form the alkoxide. 2. Addition of the alkyl halide. |

Reactivity of the Carboxyl Group

The carboxylic acid moiety at the C-2 position is a key handle for derivatization, enabling the formation of esters, amides, and other related functional groups.

The formation of an amide bond by coupling the carboxyl group of this compound with a primary or secondary amine is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. In the context of forming peptide-like linkages, specialized coupling reagents are employed to ensure high efficiency and minimize side reactions, particularly racemization if chiral amines are used. nih.govbachem.com

The general scheme involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amino group of the incoming nucleophile. bachem.com Common coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of reagent and additives can be critical for optimizing yield and purity. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used with carbodiimides to accelerate the reaction and suppress unwanted side reactions. nih.gov

Given the presence of the free amino and hydroxyl groups on the naphthalene ring, protection strategies may be necessary to prevent their interference with the coupling reaction. The amino group at C-5, being nucleophilic, could potentially react with the activated carboxyl group, leading to polymerization or undesired side products. Similarly, the hydroxyl group at C-6 could be acylated. Therefore, appropriate protecting groups for the amino (e.g., Boc, Fmoc) and hydroxyl (e.g., TBDMS, Benzyl) functions are often employed prior to the coupling step.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, but produces an insoluble urea (B33335) byproduct. |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea byproduct is soluble in most organic solvents. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient but produces a carcinogenic byproduct. |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A common and effective alternative to BOP. |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very popular, fast, and efficient coupling reagent. |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly effective, known to suppress racemization, often used for difficult couplings. |

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (5-amino-6-hydroxynaphthalen-2-yl)methanol. This transformation provides a derivative with a different set of chemical properties and potential applications.

A common and selective method involves a two-step process:

Activation of the Carboxyl Group: The carboxylic acid is first converted into a more reactive intermediate. This can be achieved by forming a mixed anhydride or an active ester. researchgate.net For example, reaction with ethyl chloroformate in the presence of a base generates a mixed anhydride.

Reduction of the Intermediate: The activated intermediate is then reduced in situ with a milder reducing agent, such as NaBH₄. This approach offers greater chemoselectivity, as the borohydride (B1222165) is less likely to affect other parts of the molecule under these conditions. researchgate.net

Table 2: Selected Methods for Carboxylic Acid Reduction

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | High reactivity and yield | Low chemoselectivity; reacts with many functional groups. |

| Direct Reduction | Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF | High selectivity for carboxylic acids over esters and other groups. | Requires careful handling (air and moisture sensitive). |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. The carboxyl group (-COOH) is a deactivating, meta-directing group.

Introducing halogen atoms (F, Cl, Br, I) onto the naphthalene ring can significantly alter the electronic and steric properties of the molecule. The regioselectivity of halogenation is dictated by the directing effects of the existing substituents.

The -OH group at C-6 and the -NH₂ group at C-5 are strong activating, ortho, para-directing groups.

The -OH group at C-6 directs to positions 5 and 7.

The -NH₂ group at C-5 directs to positions 6 and 8.

However, the high activation of the ring can lead to challenges such as polysubstitution and lack of regioselectivity. The direct halogenation of highly activated naphthol derivatives can be difficult to control. nih.gov For instance, studies on the related compound 5-amino-2-naphthol (B50111) have shown that the hydroxyl group is highly activating, making reactions like the Sandmeyer reaction problematic without protection. nih.govresearchgate.net A similar challenge would be expected for this compound.

To achieve selective halogenation, a strategy involving a protecting and/or directing group may be employed. For example, introducing a sulfonic acid group can temporarily block a reactive site and modulate the ring's reactivity, allowing for controlled halogenation at a different position. nih.govresearchgate.net

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is a reversible electrophilic aromatic substitution reaction. The regioselectivity is again governed by the directing influence of the substituents. As with halogenation, the amino and hydroxyl groups are the dominant directing influences.

In a related system, 5-amino-2-naphthol, sulfonation with sulfuric acid occurs selectively at the C-1 position. nih.gov This position is ortho to the C-2 hydroxyl group and is part of the same ring as the activating amino group. For this compound, the positions most activated by the C-5 amino and C-6 hydroxyl groups are C-7 and C-8. The C-1 and C-4 positions on the other ring are less directly activated. Therefore, sulfonation would be expected to occur preferentially at C-7 or C-8, depending on steric hindrance and reaction conditions. The use of a sulfonic acid group as a temporary protecting group to direct other electrophiles to specific positions is a known strategy in naphthalene chemistry. nih.govresearchgate.net The sulfonic acid group can later be removed by heating in aqueous acid. researchgate.net

Table 3: Summary of Substituent Directing Effects

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -NH₂ | C-5 | Activating | Ortho, Para (to C-6, C-8) |

| -OH | C-6 | Activating | Ortho, Para (to C-5, C-7) |

| -COOH | C-2 | Deactivating | Meta (to C-1, C-3, C-7) |

Note: Directing effects in fused ring systems like naphthalene are more complex than in benzene. The positions listed are the most probable sites of electrophilic attack based on resonance stabilization.

Synthesis of Advanced Derivatives and Analogs of this compound

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules and analogs. Derivatization strategies can target the functional groups or the naphthalene ring system to explore chemical space for various applications, such as in materials science or as building blocks in drug discovery. nih.gov

Advanced derivatives can be synthesized through various pathways:

N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form heterocyclic rings, such as thiazoles or imidazoles.

O-Functionalization: The hydroxyl group can be converted into ethers (e.g., via Williamson ether synthesis) or esters, which can serve as protecting groups or introduce new functionalities. nih.gov

Carboxyl Group Modification: Beyond the amides and alcohols previously discussed, the carboxyl group can be converted to various esters or used to form heterocycles like oxadiazoles.

Ring System Elaboration: Using the electrophilic substitution reactions discussed (halogenation, sulfonation, nitration), further functional groups can be installed on the naphthalene ring. These new groups can then be modified. For example, a nitro group can be reduced to an amine, and a halogen can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds, significantly expanding the molecular complexity.

By combining these strategies, a library of analogs with diverse substitution patterns can be generated from the parent compound, enabling systematic exploration of its chemical and physical properties.

Incorporation into Complex Organic Scaffolds

The trifunctional nature of this compound makes it a versatile building block for the synthesis of complex organic scaffolds. The amino, hydroxyl, and carboxylic acid moieties can be selectively functionalized to build larger, more intricate molecules.

The reactivity of these functional groups allows for a variety of chemical transformations:

Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used in condensation reactions to form amides, sulfonamides, and imines. It can also be diazotized and subsequently converted to a range of other functional groups.

Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be alkylated to form ethers or acylated to form esters. It also activates the naphthalene ring towards electrophilic substitution.

Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid chlorides. It can also participate in various coupling reactions.

The strategic protection and deprotection of these functional groups would be crucial for the selective synthesis of complex derivatives. For instance, the amino group could be protected as an acetyl or a carbamate (B1207046) derivative, allowing for reactions to be carried out selectively at the hydroxyl or carboxylic acid positions.

Table 1: Potential Reactions for Incorporating this compound into Complex Scaffolds

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Linkage/Structure |

| Amino (-NH₂) | Acylation | Acid chloride/anhydride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine | |

| Hydroxyl (-OH) | Etherification | Alkyl halide, base | Ether |

| Esterification | Acid chloride/anhydride, base | Ester | |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, acid catalyst | Ester |

| Amidation | Amine, coupling agent (e.g., DCC, EDC) | Amide |

This table presents hypothetical reaction strategies based on the known reactivity of the functional groups present in the molecule.

Design and Synthesis of Naphthoic Acid-Based Heterocyclic Compounds

The ortho-positioning of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with bifunctional reagents, leading to the formation of five- or six-membered heterocyclic rings fused to the naphthalene core.

Synthesis of Naphthoxazoles:

One of the most common applications of ortho-aminophenols is in the synthesis of benzoxazoles (or in this case, naphthoxazoles). The reaction of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) under dehydrating conditions would likely lead to the formation of a naphth[2,1-d]oxazole- (or angular) or naphth[2,3-d]oxazole- (or linear) 2-carboxylic acid derivative, depending on the regioselectivity of the cyclization. The specific isomer formed would depend on the relative reactivity of the 5-amino and 6-hydroxy groups.

Synthesis of Naphthoxazines:

Similarly, reaction with aldehydes or ketones can lead to the formation of naphthoxazine derivatives. For example, condensation with an aldehyde in the presence of an oxidizing agent or under thermal conditions could yield a substituted naphthoxazine. Multicomponent reactions, such as the Mannich reaction, could also be employed to introduce further complexity.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocycle | General Structure |

| Carboxylic Acid / Derivative | Naphthoxazole | Fused oxazole (B20620) ring |

| Aldehyde / Ketone | Naphthoxazine | Fused oxazine (B8389632) ring |

| Phosgene / Derivative | Naphthoxazolone | Fused oxazolone (B7731731) ring |

This table illustrates potential heterocyclic scaffolds that could be synthesized from this compound based on established synthetic methodologies for related o-aminophenols.

Computational Chemistry and Theoretical Investigations of 5 Amino 6 Hydroxy 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to predict the geometry, electronic properties, and vibrational spectra of chemical systems.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule. DFT calculations are employed to find the optimized molecular structure, which corresponds to the minimum energy conformation on the potential energy surface. For 5-amino-6-hydroxy-2-naphthoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable form.

The process typically involves selecting a basis set, such as 6-31G(d,p) or 6-311+G**, and a functional, like B3LYP. researchgate.netresearchgate.net The geometry is iteratively adjusted until the forces on all atoms are close to zero, indicating a stable structure. Studies on similar molecules, like 1-hydroxy-2-naphthoic acid, have utilized the B3LYP/6-31G(d,p) level of theory to obtain optimized structures, revealing details about the planarity of the naphthalene (B1677914) ring and the orientation of the carboxylic acid and hydroxyl groups. researchgate.net The presence of intramolecular hydrogen bonding, for instance between the hydroxyl group and the amino group or the carboxylic acid, would be a key feature determined through this optimization.

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and interactions.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. acs.org

Charge Distribution: Analysis of the atomic charges (e.g., through Mulliken or Natural Bond Orbital (NBO) population analysis) reveals the distribution of electrons across the molecule. researchgate.net This helps identify electrophilic and nucleophilic sites, providing insight into how the molecule will interact with other reagents. In this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the electron-withdrawing carboxylic acid (-COOH) group significantly influence this charge distribution.

Theoretical calculations for a series of ortho-substituted naphthoic acids using DFT have provided values for these electronic properties. While not specific to the 5-amino-6-hydroxy isomer, the data for o-Amino naphthoic acid offers a valuable comparison. researchgate.net

Table 1: Theoretical Electronic Properties of Related Naphthoic Acid Derivatives

| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Naphthoic acid | -146 | -48 | 98 | 5.26 |

| o-Hydroxy naphthoic acid | -151 | -42 | 109 | 6.74 |

Data adapted from studies on ortho-substituted naphthoic acids. researchgate.net

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. researchgate.netacs.org

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, rocking) associated with that vibrational mode. tandfonline.com For this compound, this would allow for the precise assignment of spectral bands corresponding to the O-H, N-H, and C=O stretching vibrations, as well as the complex fingerprint region. Comparing the calculated frequencies with experimental spectra helps to confirm the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule may have several low-energy conformations, particularly related to the rotation of the hydroxyl and carboxylic acid groups. MD can explore these different conformations and determine their relative populations at a given temperature.

Study Intermolecular Interactions: By simulating the molecule in the presence of solvent molecules or other solutes, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding with water or the formation of dimers. nih.govbohrium.com This is crucial for understanding its behavior in solution and in biological systems.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. researchgate.net These models use molecular descriptors, which are numerical values that encode structural or physicochemical information, to predict a molecule's reactivity in a specific process.

For this compound, descriptors can be calculated using computational methods. These descriptors might include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometrical Descriptors: Molecular surface area and volume.

By building a QSRR model with a set of related naphthoic acid derivatives with known reactivity, it would be possible to predict the reactivity of this compound. researchgate.net This approach is particularly useful in fields like drug design and materials science for screening large numbers of compounds and prioritizing candidates for synthesis and testing. researchgate.net

Prediction of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assembly

The amino, hydroxyl, and carboxylic acid groups on this compound are all capable of forming strong hydrogen bonds. These interactions are fundamental to its crystal structure and its ability to form larger, organized structures known as supramolecular assemblies. science.govrsc.org

Computational methods can predict how these molecules will interact to form stable hydrogen-bonding networks. researchgate.net

Hydrogen Bonding: DFT calculations can be used to model the geometry and energy of hydrogen bonds between two or more molecules of this compound, or between it and other molecules like co-crystal formers. acs.orgacs.org This can identify the most likely hydrogen-bonding motifs, such as the classic carboxylic acid dimer synthon or chains involving the amino and hydroxyl groups.

Supramolecular Assembly: By understanding the preferred hydrogen-bonding patterns and other non-covalent interactions like π-π stacking, it is possible to predict how the molecules will pack in a crystal lattice. science.govmdpi.com This is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling their solid-state structure. Studies on related hydroxy-naphthoic acids have shown the formation of diverse 2D and 3D supramolecular networks governed by these interactions. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-hydroxy-2-naphthoic acid |

| Naphthoic acid |

| o-Amino naphthoic acid |

| o-Hydroxy naphthoic acid |

| 1,4-dihydroxy-2-naphthoic acid |

| 5-amino-6-hydroxy-2-naphthalenesulfonic acid |

| 6-bromo-2-naphthoic acid |

| 5-fluorouracil (B62378) |

| 6-hydroxy-2-naphthoic acid |

| 3-hydroxy-2-naphthoic acid |

| 2-hydroxy-3-naphthoic acid |

| 6-hydroxy-2-naphthamide |

| 2-naphthoic acid |

| 5-hydroxy-2-naphthoic acid |

| 4-nitro-1-hydroxy-2-naphthoic acid |

| 6-amino-2-naphthol |

| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol |

| 1-hydroxy-4-sulfamoyl-2-naphthoates |

| 5-chloro-2-hydroxy acetophenone |

| 3-hydroxy-2-naphthoic acid hydrazide |

| 7-amino-4-hydroxy-2-naphthoic acid |

| 3-amino-2-naphthoic acid |

Advanced Research Applications of 5 Amino 6 Hydroxy 2 Naphthoic Acid and Its Derivatives

Applications in Advanced Materials Science

The unique chemical architecture of 5-amino-6-hydroxy-2-naphthoic acid allows it to serve as a foundational building block in the synthesis of specialized organic molecules, particularly in the realm of functional dyes.

Development of Functional Dyes and Organic Pigments

Azo dyes represent one of the most important classes of synthetic colorants, accounting for about half of the dyes used in industry. cuhk.edu.hk Their synthesis is based on a chemical reaction known as azo coupling, which involves two key components: a diazonium salt and a coupling component. The fundamental structure of an azo dye consists of two aromatic groups connected by an azo linkage (-N=N-). cuhk.edu.hk

The synthesis involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich molecule, such as a phenol (B47542) or an aniline (B41778) derivative. cuhk.edu.hkgoogle.com this compound is an excellent candidate to act as a coupling component. Its naphthalene (B1677914) ring is "activated" by the presence of both a hydroxyl (-OH) and an amino (-NH2) group, which are strong electron-donating groups, facilitating the electrophilic attack by the diazonium ion.

Hydroxynaphthoic acid derivatives are well-established as coupling components in the production of azo dyes and pigments. google.cominternationaljournalcorner.com The general reaction scheme involves the addition of a cold diazonium salt solution to an alkaline solution of the naphthoic acid derivative. internationaljournalcorner.com The resulting azo compounds possess extended π-electron systems due to the combination of aromatic rings linked by the azo group, which is the basis for their intense colors. internationaljournalcorner.com The specific color (chromophore) and properties of the dye can be fine-tuned by changing the aromatic amine used for the diazonium salt and the substituents on the coupling component. The carboxylic acid and hydroxyl groups on the this compound moiety can also serve as sites for forming complexes with metal ions, a strategy used to produce pigments with enhanced stability. internationaljournalcorner.com

| Diazonium Component (Ar-N₂⁺) | Coupling Component | Resulting Azo Dye Structure |

|---|---|---|

| Derived from any primary aromatic amine (e.g., aniline, toluidine, sulfanilic acid) | This compound | Ar-N=N-[C₁₀H₄(NH₂)(OH)(COOH)] |

Biocatalysis and Biotransformation Studies (Mechanistic Focus)

The degradation of complex aromatic compounds in the environment is a critical biogeochemical process largely mediated by microbial enzymes. Research into the biocatalytic pathways of naphthalene derivatives provides a framework for understanding the potential biotransformation of this compound.

Studies on related compounds, such as aminonaphthalene-2-sulfonates, have shown that bacterial communities can completely degrade these molecules. nih.gov The initial step in the aerobic degradation of naphthalene and its derivatives is typically catalyzed by dioxygenase enzymes. mdpi.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol intermediate. This dihydroxylation destabilizes the aromatic system and initiates the ring-cleavage sequence.

For instance, a bacterial strain has been shown to convert 6-aminonaphthalene-2-sulfonic acid (6A2NS) into 5-aminosalicylate (B10771825) through a regioselective attack at the 1,2-position of the naphthalene ring. nih.gov Similarly, the degradation of the polycyclic aromatic hydrocarbon phenanthrene (B1679779) by Mycobacterium sp. can proceed through the intermediate 1-hydroxynaphthalene-2-carboxylic acid, which is further metabolized. mdpi.com

Based on these established mechanisms, a plausible biocatalytic degradation pathway for this compound can be proposed. The process would likely be initiated by a naphthalene dioxygenase, which would attack one of the rings of the naphthalene core. This would be followed by dehydrogenation to form a dihydroxylated intermediate, which would then undergo ring cleavage, leading to simpler aliphatic molecules that can be funneled into central metabolism. The presence of the amino and carboxyl groups would influence the specific enzymes involved and the subsequent intermediates formed.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 103906-12-3 | chemenu.com |

| Molecular Formula | C₁₁H₉NO₃ | chemenu.com |

| Molecular Weight | 203.19 g/mol | chem960.com |

| Hydrogen Bond Donor Count | 3 | chem960.com |

| Hydrogen Bond Acceptor Count | 4 | chem960.com |

| Topological Polar Surface Area | 83.6 Ų | chem960.com |

Substrate for Enzymatic Oxidation (e.g., Cytochrome P450 Monooxygenases for regioselective oxidation)

This compound and its derivatives are valuable substrates for enzymatic oxidation studies, particularly with cytochrome P450 (P450) monooxygenases. These enzymes are crucial in the metabolism of a wide array of compounds and are of significant interest for their ability to perform regioselective oxidations, which are often challenging to achieve through traditional chemical synthesis.

Research has demonstrated the utility of P450 enzymes in the oxidation of related naphthoic acid compounds. For instance, two P450 enzymes, CYP199A1 and CYP199A2, have been identified to hydroxylate 2-naphthoic acid, yielding 7- and 8-hydroxy-2-naphthoic acids. nih.gov In one study, a whole-cell biocatalyst using CYP199A1 converted 1 mM of 2-naphthoic acid into 0.27 mM of 7-hydroxy-2-naphthoic acid and 0.53 mM of 8-hydroxy-2-naphthoic acid. nih.gov This highlights the potential of P450 systems to introduce hydroxyl groups at specific positions on the naphthalene ring.

Furthermore, the metabolism of 6-methoxy-2-napthylacetic acid (6-MNA), an active metabolite of the prodrug nabumetone, has been shown to be catalyzed by various P450 isoforms in both rats and humans. nih.govresearchgate.net In humans, CYP2C9 was identified as the primary enzyme responsible for the formation of 6-hydroxy-2-naphthylacetic acid (6-HNA). nih.govresearchgate.net In rats, CYP2C6, CYP2C11, and CYP1A2 were found to be involved in the metabolism of 6-MNA. nih.govresearchgate.net These findings underscore the role of P450 enzymes in the oxidative metabolism of naphthoic acid derivatives and suggest that this compound could also serve as a substrate for specific P450 isoforms, enabling the production of novel, regioselectively oxidized products.

The enzymatic oxidation of this compound could lead to the formation of catechols or other oxidized derivatives with potential applications in pharmacology and materials science. The regioselectivity of the P450-catalyzed reaction would be a key advantage, allowing for the controlled synthesis of specific isomers that might be difficult to obtain through other means.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Naphthoic Acid Derivatives

| Substrate | P450 Isoform(s) | Product(s) | Organism |

|---|---|---|---|

| 2-Naphthoic Acid | CYP199A1, CYP199A2 | 7-hydroxy-2-naphthoic acid, 8-hydroxy-2-naphthoic acid | Bacteria |

| 6-Methoxy-2-napthylacetic Acid | CYP2C9 | 6-hydroxy-2-naphthylacetic acid | Human |

| 6-Methoxy-2-napthylacetic Acid | CYP2C6, CYP2C11, CYP1A2 | 6-hydroxy-2-naphthylacetic acid | Rat |

Investigations of Metabolic Pathways and Bioremediation Potential of Naphthoic Acid Derivatives

Naphthoic acid derivatives, including this compound, are relevant to the study of metabolic pathways and bioremediation. Naphthalene and its substituted forms are considered priority organic pollutants due to their potential toxicity. nih.govdntb.gov.uanih.gov Bioremediation, which utilizes microorganisms to degrade these contaminants, is a cost-effective and environmentally friendly approach to cleanup. dntb.gov.uanih.gov

Naphthoic acids can be formed as metabolic byproducts during the microbial degradation of other polycyclic aromatic hydrocarbons (PAHs), such as methylnaphthalenes. nih.gov For example, the detoxification pathway for 1-methylnaphthalene (B46632) involves the oxidation of the methyl group to form 1-naphthoic acid. nih.gov Some soil bacteria, like Stenotrophomonas maltophilia, can utilize 1-naphthoic acid as a carbon source. nih.gov The metabolic pathway in this organism is initiated by the double hydroxylation of the aromatic ring. nih.gov

The general microbial degradation pathway for naphthalene often proceeds through the formation of intermediates like salicylic (B10762653) acid and gentisic acid, which are then funneled into the central carbon metabolism. nih.gov Understanding the metabolic fate of substituted naphthoic acids, such as this compound, is crucial for developing effective bioremediation strategies. The presence of amino and hydroxyl groups on the naphthalene ring may influence the rate and pathway of degradation.

Microorganisms capable of degrading a variety of substituted naphthalenes have been isolated from contaminated environments. dntb.gov.uanih.gov These include species from the genera Pseudomonas, Burkholderia, and Rhodococcus. dntb.gov.uamdpi.com The genetic basis for these degradative capabilities often resides on mobile genetic elements like plasmids, which can be transferred between different bacterial species. dntb.gov.uanih.gov By studying the enzymes and genes involved in the breakdown of this compound, it may be possible to engineer microorganisms with enhanced bioremediation capabilities for a broader range of naphthalene-based pollutants.

Ligand Design for Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Transition Metal Complexes

This compound is an excellent candidate for ligand design in coordination chemistry due to the presence of multiple coordination sites: the carboxylic acid group, the amino group, and the hydroxyl group. These functional groups can chelate to metal ions, forming stable transition metal complexes.

The synthesis of transition metal complexes with ligands containing similar functionalities has been widely reported. For example, complexes of transition metals with amino acids have been prepared and characterized, where the amino and carboxyl groups coordinate to the metal center. Similarly, Schiff base ligands derived from hydroxy- and amino-substituted aromatic compounds have been used to synthesize a variety of metal complexes with interesting properties. nih.govsbmu.ac.ir

Research on the coordination chemistry of 3,5-dihydroxy-2-naphthoic acid has shown that it can form complexes with transition metals such as Cd(II), Cu(II), Mn(II), and Zn(II). researchgate.net In these complexes, the ligand coordinates to the metal ion through the carboxylate and hydroxyl groups. The thermal decomposition of these complexes can lead to the formation of nano-sized metal oxides. researchgate.net

Given these precedents, it is expected that this compound can act as a versatile ligand, potentially coordinating to metal ions in a bidentate or tridentate fashion. The synthesis of such complexes would typically involve the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-visible spectroscopy, elemental analysis, and X-ray crystallography.

Table 2: Examples of Transition Metal Complexes with Related Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

|---|---|---|---|

| Amino Acids (e.g., Leucine, Methionine) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (via amino and carboxyl groups) | |

| Schiff base of 2-hydroxy naphthaldehyde and (1H-benzimidazol-2-yl) methanamine | Zn(II), Cr(III), Mn(II) | Not specified | nih.gov |

| 3,5-Dihydroxy-2-naphthoic Acid | Cd(II), Cu(II), Mn(II), Zn(II) | Not specified | researchgate.net |

Exploration of Catalytic Properties in Metal-Organic Frameworks or Coordination Polymers

The ability of this compound to act as a multitopic ligand makes it a promising building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov MOFs are porous crystalline materials with potential applications in catalysis, gas storage, and separation. rsc.orgrsc.orgnih.gov

The incorporation of functional groups, such as amino groups, into the organic linkers of MOFs can enhance their properties. ugent.benih.gov For example, amino-functionalized MOFs have shown improved performance in carbon dioxide capture and catalysis. nih.gov The amino and hydroxyl groups of this compound could serve as active sites for catalysis or as points for post-synthetic modification of the MOF.

By using this compound as a linker, it may be possible to construct MOFs with accessible metal sites and functionalized pores. These materials could be explored for their catalytic activity in various organic transformations. The porous nature of MOFs allows for the diffusion of substrates and products, while the well-defined active sites can lead to high selectivity. The catalytic properties of such MOFs would depend on the choice of metal ion and the specific coordination environment of the active sites.

Molecular Probes and Advanced Sensing Technologies

Development of Fluorescent Probes based on Naphthoic Acid Scaffolds

Naphthoic acid derivatives are attractive scaffolds for the development of fluorescent probes due to their inherent fluorescence properties and the potential for chemical modification. mdpi.com The fluorescence of these molecules can be sensitive to the local environment, making them useful for sensing applications.

It has been reported that 8-hydroxy-2-naphthoic acid exhibits near-white fluorescence upon exposure to UV light. nih.gov This suggests that the hydroxynaphthoic acid core has the potential to be a useful fluorophore. The introduction of an amino group, as in this compound, could further modulate the fluorescence properties, such as the emission wavelength and quantum yield.

The design of fluorescent probes often involves incorporating a recognition moiety for a specific analyte and a signaling unit (the fluorophore). The amino and hydroxyl groups of this compound could serve as binding sites for metal ions or other target molecules. Upon binding, a change in the fluorescence signal, such as an increase or decrease in intensity or a shift in the emission wavelength, would indicate the presence of the analyte.

The development of fluorescent probes based on various molecular scaffolds has been an active area of research. mdpi.comnih.govmdpi.com For example, probes based on the 6-amino-2,2′-bipyridine scaffold have been developed for the detection of zinc ions. nih.gov These probes can exhibit a ratiometric fluorescence response, which is advantageous for quantitative measurements. nih.gov By analogy, it is conceivable that derivatives of this compound could be designed to act as fluorescent probes for a variety of analytes, with potential applications in biological imaging and environmental monitoring.

Sensing Applications for Specific Chemical Analytes

The inherent fluorescence and reactive functional groups of aminonaphthoic acid derivatives make them promising candidates for the development of chemical sensors. These sensors can operate through various mechanisms, including changes in fluorescence intensity or color upon interaction with a specific analyte.

Derivatives of this compound could be functionalized to create chemosensors for a range of analytes, including metal ions and nitroaromatic compounds. For instance, Schiff base derivatives, formed by the reaction of the amino group with an aldehyde, can introduce specific binding sites for metal ions. Research on Schiff base ligands derived from 5-aminoisophthalic acid has demonstrated selective sensing of Fe³⁺ and Hg²⁺ ions through colorimetric and spectrophotometric methods dergipark.org.tr. Similarly, derivatives of the target compound could be designed to exhibit high sensitivity and selectivity for environmentally and biologically important analytes.

The fluorescence properties of the naphthalene core can be modulated by the amino and hydroxyl substituents. Protonation or deprotonation of these groups, or their interaction with analytes, can lead to significant changes in the fluorescence emission spectrum, forming the basis for ratiometric sensing. This approach offers built-in self-calibration, leading to more accurate and reliable measurements.

Table 1: Examples of Sensing Applications with Structurally Related Compounds

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Findings |

| Schiff Base Ligands from 5-aminoisophthalic acid | Fe³⁺, Hg²⁺, Nitroaromatic Compounds | Colorimetric and Fluorimetric | Selective sensing of Fe³⁺ and Hg²⁺. High sensitivity for DNP and TNP. |

| 6-amino-2,2′-bipyridine based probe | Zn²⁺ | Ratiometric Fluorescence | High binding affinity and clear visualization of endogenous labile Zn²⁺ in living cells. nih.gov |

Application as Template Molecules in Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule (the template). nih.govnih.gov The unique structural features of this compound make it an excellent candidate for use as a template molecule in the synthesis of MIPs for the selective recognition and separation of structurally related phenolic compounds and other aromatic molecules.

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker around the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. The amino, hydroxyl, and carboxylic acid groups of this compound can form strong, non-covalent interactions with suitable functional monomers, such as methacrylic acid or 4-vinylpyridine (B31050), leading to the formation of highly selective recognition sites.

MIPs created using this compound as a template could be employed in various applications, including:

Solid-phase extraction (SPE): For the selective pre-concentration and clean-up of analytes from complex matrices like environmental water samples or biological fluids.

Chromatographic stationary phases: For the separation of closely related aromatic compounds in high-performance liquid chromatography (HPLC).

Sensor development: As the recognition element in chemical sensors, where the rebinding of the target analyte to the MIP can be transduced into a measurable signal.

The selection of a suitable surrogate or dummy template is a critical aspect of MIP design, especially when the target analyte is expensive, unstable, or interferes with the analysis. nih.govfrontiersin.org Computational modeling and pharmacophore analysis can guide the selection of appropriate surrogates that mimic the molecular interactions of the target molecule. nih.gov For instance, other aminohydroxynaphthoic acid isomers or related phenolic compounds could be evaluated as potential dummy templates for creating MIPs with a high affinity for this compound.

Table 2: Key Components and Considerations for MIP Synthesis using a Naphthoic Acid-based Template

| Component | Role | Examples of Potential Choices | Key Considerations |

| Template | The molecule to be recognized. | This compound, structural analogs. | Purity, stability during polymerization. |

| Functional Monomer | Interacts with the template. | Methacrylic acid (MAA), 4-vinylpyridine (4-VP). | Strength and type of interaction with the template. |

| Cross-linker | Forms the polymer matrix. | Ethylene glycol dimethacrylate (EGDMA). | Rigidity and porosity of the final polymer. |

| Porogen (Solvent) | Solubilizes components and controls polymer morphology. | Toluene, Chloroform. | Polarity affects non-covalent interactions. |

| Initiator | Starts the polymerization process. | Azobisisobutyronitrile (AIBN). | Compatibility with the polymerization method. |

Future Research on this compound: Paving the Way for Scientific Advancement

The scientific community is poised to unlock the full potential of this compound, a unique chemical entity. While current research provides a foundational understanding, a vast landscape of unexplored avenues awaits investigation. This article outlines key future research directions that could revolutionize our understanding and application of this promising compound.

Q & A

Q. What are the recommended synthetic routes for 5-amino-6-hydroxy-2-naphthoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalizing the naphthalene ring via sequential substitution and oxidation. For example:

- Amination : Use nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group at position 5 .

- Hydroxylation : Direct hydroxylation at position 6 via electrophilic substitution using hydroxylamine derivatives or enzymatic methods .

- Carboxylic Acid Formation : Oxidize a methyl or aldehyde group at position 2 using KMnO₄ or CrO₃ under acidic conditions .

- Key Considerations : Temperature and solvent polarity significantly affect regioselectivity. For instance, polar aprotic solvents (e.g., DMF) enhance substitution efficiency .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity. Use C18 columns and a water/acetonitrile gradient .

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and carboxyl carbon at δ ~170 ppm .

- IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amino groups (N-H bend ~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at -20°C to prevent oxidation of the amino and hydroxyl groups .

- Degradation Risks : Exposure to moisture or light accelerates decomposition. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the reaction mechanisms of this compound?

- Methodological Answer :

- Labeling Strategies :

- ¹³C-Carboxyl Group : Synthesize using ¹³C-labeled CO₂ in Kolbe-Schmitt carboxylation .

- Deuteration : Exchange hydroxyl protons with D₂O under acidic conditions, or use deuterated solvents (e.g., DMSO-d₆) for kinetic studies .

- Applications : Track metabolic pathways in biological systems or analyze polymerization kinetics in liquid-crystalline polymers .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, charge distribution, and hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents by analyzing radial distribution functions (RDFs) .

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., methyl at position 6) direct electrophiles to less hindered positions .

- Electronic Effects : Electron-donating groups (e.g., -OH, -NH₂) activate specific ring positions. For example, amino groups at position 5 enhance electrophilic attack at position 7 .

- Experimental Validation : Use competitive reactions with bromine or nitration agents to map substituent directing effects .

Q. What strategies mitigate side reactions during the synthesis of this compound copolymers?

- Methodological Answer :

- Protecting Groups : Temporarily block -NH₂ and -OH with acetyl or tert-butyldimethylsilyl (TBDMS) groups during polymerization .

- Catalyst Optimization : Use Sn(Oct)₂ or Ti(OiPr)₄ to minimize ester hydrolysis in polycondensation reactions .

- Side Reaction Analysis : Monitor via ¹H NMR for unexpected crosslinking or branching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.